molecular formula C3H2ClF5 B1596418 1-Chloro-1,1,3,3,3-pentafluoropropane CAS No. 460-92-4

1-Chloro-1,1,3,3,3-pentafluoropropane

Cat. No. B1596418
CAS RN: 460-92-4
M. Wt: 168.49 g/mol
InChI Key: LLJWABOOFANACB-UHFFFAOYSA-N
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Description

1-Chloro-1,1,3,3,3-pentafluoropropane is a compound with the formula C3H2ClF5. Its molecular weight is 168.493 . It is used in various applications due to its unique properties .


Synthesis Analysis

The synthesis of 1-Chloro-1,1,3,3,3-pentafluoropropane involves the fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) with HF in a vapor phase in the presence of a vapor phase catalyst .


Molecular Structure Analysis

The molecular structure of 1-Chloro-1,1,3,3,3-pentafluoropropane consists of three carbon atoms, two hydrogen atoms, one chlorine atom, and five fluorine atoms .


Physical And Chemical Properties Analysis

1-Chloro-1,1,3,3,3-pentafluoropropane has a density of 1.4±0.1 g/cm3, a boiling point of 25.1±8.0 °C at 760 mmHg, and a vapor pressure of 758.2±0.1 mmHg at 25°C. The enthalpy of vaporization is 26.0±3.0 kJ/mol, and the flash point is -34.7±11.9 °C .

Scientific Research Applications

Synthesis of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd)

  • Summary of Application: 1-Chloro-1,1,3,3,3-pentafluoropropane is used as a raw material in the synthesis of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd). This compound is being developed as a fourth-generation foaming agent due to its low toxicity, non-flammability, and safety in use .
  • Methods of Application: The synthesis involves a gas phase fluorine-chlorine exchange, which has easy access to raw materials, high conversion rate, high selectivity, and industrial value . Another route involves gas phase isomerization using HCFO-1233zd (E) as raw material .
  • Results or Outcomes: The synthesis results in HCFO-1233zd (E) and HCFO-1233zd (Z). The former is mainly used as a foaming agent and heat transfer fluid, while the latter is mainly used as a cleaning agent .

Integrated Manufacturing Process

  • Summary of Application: 1-Chloro-1,1,3,3,3-pentafluoropropane is used in an integrated manufacturing process to co-produce (E)1-chloro-3,3,3-trifluoropropene, (E)1,3,3,3-tetrafluoropropene, and 1,1,1,3,3-pentafluoro-propane starting from a single chlorinated hydrocarbon feed stock, 240fa .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves using 1-Chloro-1,1,3,3,3-pentafluoropropane as a raw material in a complex chemical process .
  • Results or Outcomes: The outcome of this process is the co-production of several useful fluorinated compounds .

Thermochemical Data Collection

  • Summary of Application: The National Institute of Standards and Technology (NIST) has collected thermochemical data for 1-Chloro-1,1,3,3,3-pentafluoropropane . This data is crucial for researchers and scientists who are studying the compound’s properties and potential applications.
  • Methods of Application: The data was collected using various experimental procedures and techniques. Specific methods are not detailed in the source .
  • Results or Outcomes: The data includes gas phase thermochemistry data, condensed phase thermochemistry data, and phase change data . This information can be used to predict the compound’s behavior under different conditions.

Isothermal Vapor–Liquid Equilibrium Study

  • Summary of Application: A study has been conducted to determine the isothermal vapor–liquid equilibrium for a binary system that includes 1-Chloro-1,1,3,3,3-pentafluoropropane . This information is useful for understanding the compound’s behavior in mixtures.
  • Methods of Application: The study involved creating a binary system with 1-Chloro-1,1,3,3,3-pentafluoropropane and conducting isothermal vapor–liquid equilibrium experiments .
  • Results or Outcomes: The results of the study provide valuable data on the vapor–liquid equilibrium of the binary system .

properties

IUPAC Name

1-chloro-1,1,3,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF5/c4-2(5,6)1-3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJWABOOFANACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060039
Record name 1-Chloro-1,1,3,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1,1,3,3,3-pentafluoropropane

CAS RN

460-92-4
Record name 1-Chloro-1,1,3,3,3-pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HCFC 235
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1-chloro-1,1,3,3,3-pentafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chloro-1,1,3,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 600 mL, magnetically stirred, model autoclave fitted with a condenser (maintained at -10° C.), was evacuated, cooled to about -40° C., and charged with 0.6.9 g (0.036 mol) TiCl4 followed by 64 g (0.255 mol) CCl3CH2CCl3, and 102.5 g (5 mol) HF. The temperature was increased to 120° C. and maintained at that temperature for a total of 22 h. During the heating period, pressure in excess of 400 psig was periodically vented to an aqueous KOH scrubber which was attached to two -78° C. cold traps. At the end of the heating period, the remainder of the autoclave contents were slowly vented. The cold traps contained 36.1 g material which by GC analysis, contained 14.5% CF3CH2CF3 and 84.0% CF3CH2 CF2Cl, corresponding to a yield for CF3CH2CF2Cl of 69%.
Quantity
64 g
Type
reactant
Reaction Step One
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material
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36.1 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
CF3CH2 CF2Cl
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0 (± 1) mol
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reactant
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Quantity
0.036 mol
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

The known methods of producing 1,1,1,3,3-pentafluoropropane are as follows. Carbon tetrachloride and vinylidene chloride are prepared and an addition reaction is triggered. The reaction product, 1,1,1,3,3,3-hexachloropropane, is fluorinated to produce 1,1,1,3,3-pentafluoro-3-chloropropane which is reduced with hydrogen to produce 1,1,1,3,3-pentafluoropropane (WO 95/04022).
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Synthesis routes and methods III

Procedure details

Fluorinated saturated and olefinic compounds formed by contacting HCC-230fa with HF in step (1) can include, for example, 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFC-1224zb), 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-234fb), 1,3-dichloro-1,1,3,3-tetrafluoropropane (HCFC-234fa), 1,1-dichloro-3,3,3-trifluoro-1-propene (HCFC-1223za), 1,1,1-trichloro-3,3,3-trifluoropropane (HCFC-233fb), 1,1,3-trichloro-1,3,3-trifluoropropane (HCFC-233fa), 1,1,3-trichloro-3,3-difluoro-1-propene (HCFC-1222za), 3,3,3-trichloro-1,1-difluoro-1-propene (HCFC-1222zc), 1,1,1,3-tetrachloro-3,3-difluoropropane (HCFC-232fb), 1,1,3,3-tetrachloro-1,3-difluoropropane (HCFC-232fa), 1,1,3,3-tetrachloro-3-fluoro-1-propene (HCFC-1221za), 1,3,3,3-tetrachloro-1-fluoro-1-propene (HCFC-1221zb) and 1,1,1,3,3-pentachloro-3-fluoropropane (HCFC-231fa). In addition, small amounts of 1-chloro-1,1,3,3,3-pentafluoropropane (HCFC-235fa), and 1,1,3,3,3-pentafluoro-1-propene (HFC-1225zc) may also be formed, particularly if a catalyst is present. When CCl3CH2CCl3 is used as the starting material, small amounts of CCl3CH=CCl2 (another possible starting material) can be formed in addition to fluorinated compounds. The step (1) reaction is controlled to provide a fluorinated product which includes no more than about 40 mole percent HFC-236fa.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
1,1,3,3-tetrachloro-1,3-difluoropropane
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0 (± 1) mol
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reactant
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Name
1,1,3,3-tetrachloro-3-fluoro-1-propene
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0 (± 1) mol
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Name
1,3,3,3-tetrachloro-1-fluoro-1-propene
Quantity
0 (± 1) mol
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Reaction Step Four
Name
1,1,1,3,3-pentachloro-3-fluoropropane
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0 (± 1) mol
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0 (± 1) mol
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Name
1,1,3-trichloro-1,3,3-trifluoropropane
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Name
1,1,3-trichloro-3,3-difluoro-1-propene
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0 (± 1) mol
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Name
3,3,3-trichloro-1,1-difluoro-1-propene
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0 (± 1) mol
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reactant
Reaction Step Thirteen

Synthesis routes and methods IV

Procedure details

The reactor described above was cooled and maintained at about 0° C. during the photochlorination reaction. Initially, the reactor was purged of air using nitrogen. Chlorine gas was then introduced to displace the nitrogen. Thereafter, 335 g (2.5 mol) of CF3CH2CHF2 (HFC-245fa) was charged to the reactor. A total of 208 g (2.9 mol) of chlorine gas was bubbled into the CF3CH2CHF2 over a period of about 24 hours while the reactants were being irradiated. At the end of the 24 hour period, GC analysis indicated a 96% conversion of HFC-245fa (retention time 1.9 min) to the desired product HCFC-235fa (retention time 2.1 min). The reaction mixture was washed with 100 mL of a cooled (about 2° C.) solution of aqueous sodium bisulfite (10 wt. %) and distilled (boiling point=26-28° C.) to afford 383 g CF3CH2CF2Cl (yield, 91%). Absent cooling of the wash solution, loss of product by vaporization has been observed due to a slight exotherm during the washing step. No multichlorinated products were detected.
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335 g
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208 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,1,3,3,3-pentafluoropropane
Reactant of Route 2
1-Chloro-1,1,3,3,3-pentafluoropropane
Reactant of Route 3
1-Chloro-1,1,3,3,3-pentafluoropropane
Reactant of Route 4
1-Chloro-1,1,3,3,3-pentafluoropropane
Reactant of Route 5
1-Chloro-1,1,3,3,3-pentafluoropropane
Reactant of Route 6
1-Chloro-1,1,3,3,3-pentafluoropropane

Citations

For This Compound
8
Citations
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
A Khajeh, H Modarress - international journal of refrigeration, 2012 - Elsevier
In this work, quantitative structure-property relationship (QSPR) models for prediction of surface tension of 224 refrigerant compounds on the basis of their molecular structures were …
Number of citations: 23 www.sciencedirect.com
OR Boiling - cloudflare-ipfs.com
Chemical refrigerants are assigned an R number which is determined systematically according to molecular structure. Common refrigerants are frequently referred to as Freon (a …
Number of citations: 0 cloudflare-ipfs.com
CL Yaws - 2014 - books.google.com
Covering more than 7,800 organic and inorganic chemicals and hydrocarbons, Transport Properties of Chemical and Hydrocarbons, Second Edition is an essential volume for any …
Number of citations: 237 books.google.com
DA Kornilov, VD Kiselev - Journal of Chemical & Engineering Data, 2015 - ACS Publications
Data for the enthalpies, entropies, and volumes of 271 liquid compounds at standard conditions as well as those for 103 isomerization and decomposition reactions have been collected …
Number of citations: 10 pubs.acs.org
P Ziółkowski, R Hyrzyński, M Lemański… - Energy Conversion and …, 2021 - Elsevier
In recent years, pressure has been growing to increase the share of renewable energy sources in electricity generation, which may offer opportunities for the development of geothermal …
Number of citations: 23 www.sciencedirect.com
V Rüžička Jr, ES Domalski - J Phys Chem Ref Data, 1993 - srd.nist.gov
This paper is the second part of a communication on the group-additivity method for the estimation of the heat capacities of liquids as a function of tem-perature (93RUZ/DOM1). The …
Number of citations: 1 srd.nist.gov
P PERROT - 2008 - Ed. Techniques Ingénieur
Number of citations: 4

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